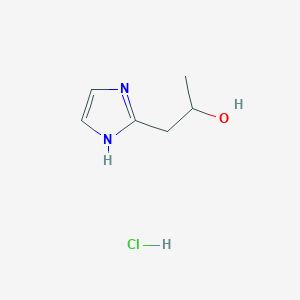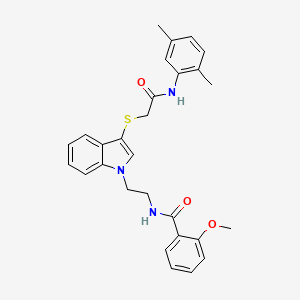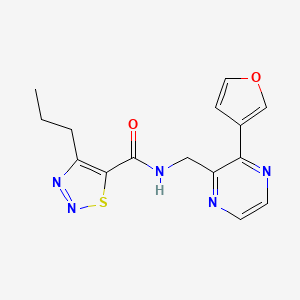
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride, has been extensively studied. These syntheses often involve strategic functionalization of the imidazole ring to introduce various substituents, enhancing the compound's chemical and biological properties. Techniques include transition metal-catalyzed reactions, as well as metal-free approaches for constructing the imidazole scaffold and its subsequent functionalization at various positions on the ring (Shankar et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazole-based compounds is crucial for their chemical reactivity and biological activity. The imidazole ring provides a planar, aromatic system that facilitates π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions are significant for the compound's ability to bind with biological targets and exhibit therapeutic effects. Structural studies often focus on understanding the conformational preferences of these molecules and how substituents affect their overall shape and electronic distribution.
Chemical Reactions and Properties
Imidazole derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. They can act as nucleophiles in reactions with electrophiles, or as ligands in coordination chemistry, forming complexes with various metal ions. These reactions are fundamental for further modifications of the imidazole ring and for the synthesis of complex molecules with potential pharmacological applications.
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a hydrochloride salt, as in this compound, can significantly enhance water solubility, making these compounds more suitable for pharmaceutical formulations (Liu et al., 2008).
Applications De Recherche Scientifique
Transition-Metal-Based Zeolite Imidazolate Frameworks
Zeolite imidazolate frameworks (ZIFs), which are related to the structural core of imidazole derivatives like 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride, have garnered attention due to their unique properties and applications. ZIFs, comprising metal ions and imidazolate linkers, are utilized in diverse applications owing to their fascinating properties, such as large surface areas, chemical stability, and gas storage capacities. The synthesis of ZIF materials, particularly through methods like electrospinning, enables the creation of one-dimensional fibrous materials with enhanced physicochemical properties, opening new research directions in material science, gas storage, and separation technologies (S. S. Sankar et al., 2019).
Antimicrobial Activities of Imidazole
Imidazole compounds serve as crucial raw materials in pharmaceutical industries for the synthesis of antifungal drugs (e.g., ketoconazole) and bactericides (e.g., imazilil). The broad spectrum of antimicrobial activity attributed to imidazole and its derivatives makes them valuable in the development of new antimicrobial agents. The study underscores the importance of synthesizing more imidazole derivatives to combat microbial resistance, highlighting imidazole's role in addressing emerging microbial threats (American Journal of IT and Applied Sciences Research, 2022).
Imidazole Derivatives in Corrosion Inhibition
Imidazoline and its derivatives, closely related to imidazole compounds, are extensively used as corrosion inhibitors due to their effective adsorption on metal surfaces, low toxicity, and environmental friendliness. These compounds form a protective hydrophobic film on surfaces, mitigating corrosion in various industries, especially the petroleum sector. This application underscores the versatility of imidazole derivatives in industrial applications beyond their biological activities (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Therapeutic Potential of Imidazole Derivatives
Imidazole derivatives are known for their significant pharmacological activities, making them subjects of intensive scientific research. Their role in living organisms and diverse biological activities, including antiinfective potential, positions them as promising candidates for therapeutic applications. This highlights the ongoing interest and potential for developing new pharmacological agents based on the imidazole scaffold, reflecting the compound's importance in medicinal chemistry (Archana Sharma et al., 2016).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes would depend on the target and the biological activity.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the biological activity.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could be diverse .
Propriétés
IUPAC Name |
1-(1H-imidazol-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5(9)4-6-7-2-3-8-6;/h2-3,5,9H,4H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIYIZVGXXKBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394040-93-7 |
Source


|
| Record name | 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)